2-Chloro-4,5-dimethoxyaniline

Descripción

Significance of Halogenated and Alkoxy-Substituted Anilines

The strategic placement of halogen and alkoxy groups on the aniline (B41778) ring is a common and powerful strategy in synthetic and medicinal chemistry. Halogenation, the introduction of atoms like chlorine or bromine, is known to enhance the bioactivity of organic compounds. nih.gov Halogen atoms can increase a molecule's potency against resistant pathogens and improve its binding affinity to biological targets, such as enzymes, through the formation of halogen bonds. nih.govnih.gov Brominated aromatic derivatives, in particular, are valuable precursors in cross-coupling reactions. rsc.org

Alkoxy groups, such as methoxy (B1213986) or ethoxy groups, also play a crucial role. They can influence a molecule's solubility, electronic properties, and metabolic stability. grafiati.comrsc.org The presence of alkoxy substituents is a key feature in many pharmacologically important compounds and is instrumental in the synthesis of complex molecular architectures, including liquid crystals and polymers. grafiati.com The combination of both halogen and alkoxy substituents on an aniline ring, as seen in 2-Chloro-4,5-dimethoxyaniline, creates a unique chemical entity with a specific set of properties and reactivity patterns.

Overview of Research Trajectories for Related Chemical Entities

Research involving substituted anilines is diverse and continually evolving. A significant area of focus is in drug discovery, where aniline derivatives serve as the backbone for numerous drugs, including anti-inflammatory, anti-cancer, and anti-diabetic agents. researchgate.netwooster.edu Structure-activity relationship (SAR) studies are frequently conducted on substituted anilines to optimize their therapeutic potential by modifying the substituents on the phenyl ring. nih.gov

In materials science, halogenated aniline oligomers have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in modern electronics and photonics. ccsenet.org Furthermore, new synthetic methods are constantly being developed to achieve selective functionalization of the aniline ring. While anilines typically favor electrophilic substitution at the ortho and para positions, recent research has focused on developing catalytic methods for meta-position functionalization, which has traditionally been challenging to achieve. rsc.orgtohoku.ac.jp These advanced synthetic strategies expand the toolkit available to chemists for creating novel and complex substituted anilines for a wide range of applications. tohoku.ac.jp

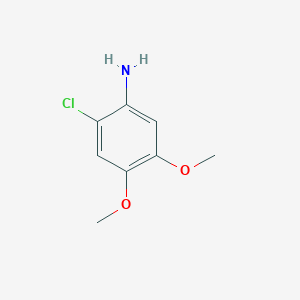

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKEBRHHZJMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481129 | |

| Record name | 2-chloro-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32829-09-7 | |

| Record name | 2-chloro-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Chloro 4,5 Dimethoxyaniline

Synthesis and Characterization

A documented method for the synthesis of this compound involves the reaction of 2-methoxy-1,4-benzoquinone 4-oxime with methanolic hydrogen chloride. lookchem.cnrsc.orgrsc.org This reaction, conducted at a controlled temperature of 25–30 °C, yields the target compound, this compound. lookchem.cnrsc.org

The structural identity of this compound is confirmed through various analytical techniques. While detailed public crystallographic data is not widely available, its molecular structure is well-established. Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to verify its identity and purity. The hydrochloride salt form of this compound is also commercially available for research purposes. sigmaaldrich.com

Chemical Reactivity and Transformation

The reactivity of this compound is dictated by its three key functional groups: the primary amino group, the electron-donating methoxy groups, and the electron-withdrawing chlorine atom.

The primary amino group is a primary site of reactivity. It can undergo a wide range of chemical transformations common to arylamines, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Formation of Schiff bases: Condensation with aldehydes or ketones.

These reactions make it a valuable building block for constructing more complex molecular scaffolds. enaminestore.com

The substituents on the aromatic ring direct further electrophilic substitution reactions. The strong activating and ortho-, para-directing effects of the two methoxy groups and the amino group dominate over the deactivating, ortho-, para-directing effect of the chlorine atom. The single remaining hydrogen atom on the ring (at position 6) is highly activated and thus represents a likely site for electrophilic aromatic substitution reactions, such as further halogenation or nitration, under appropriate conditions. The compound can be used in various chemical reactions including arylation and chlorination. cymitquimica.com

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4,5 Dimethoxyaniline

Fundamental Reaction Types

The reactivity of 2-Chloro-4,5-dimethoxyaniline is primarily dictated by the functional groups attached to the aromatic ring. These groups allow the compound to participate in a variety of fundamental reactions, including electrophilic substitutions on the aromatic ring, oxidation to form quinone systems, and transformations involving the amino moiety.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. evitachem.comcymitquimica.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The amino group is a particularly strong activating group and directs electrophiles to its ortho and para positions. evitachem.com In this molecule, the position para to the amino group is occupied by a methoxy group. The position ortho to the amino group (C6) is the most likely site for substitution, as it is activated by both the amino group and the para-methoxy group. Common electrophilic aromatic substitution reactions for this compound include halogenation and nitration. evitachem.com

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Major Product Position | Rationale |

|---|---|---|---|

| Halogenation | Cl₂, Br₂ | C6 | The C6 position is activated by the ortho-amino group and the para-methoxy group, making it the most nucleophilic site. |

Oxidation Reactions Leading to Quinone Systems

Aromatic amines, particularly those with electron-donating groups, are susceptible to oxidation. This compound can be oxidized to form the corresponding benzoquinone derivative. evitachem.comcymitquimica.com This transformation involves the removal of two hydrogen atoms from the ring and the conversion of the amino group and a hydroxyl group (formed from one of the methoxy groups or introduced during the reaction) into carbonyl groups. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. evitachem.com

Table 2: Oxidation of this compound

| Reaction | Oxidizing Agents | Product Type |

|---|

Functional Group Transformations of the Amino Moiety

The amino group (-NH₂) of this compound is a key site for chemical modification. One of the most significant reactions is diazotization, where the primary aromatic amine reacts with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly versatile intermediate. Another common transformation is acylation, where the amino group reacts with acyl chlorides or anhydrides to form amides, which can be useful for protecting the amino group or for introducing other functionalities.

Utility as a Synthetic Intermediate

The varied reactivity of this compound makes it a useful building block for more complex molecules, particularly in the synthesis of dyes, pigments, and heterocyclic compounds. evitachem.com

Precursor in Azo Dye and Pigment Synthesis

This compound serves as an intermediate in the production of azo dyes. evitachem.com The synthesis involves a two-step process. First, the aniline (B41778) is converted into its corresponding diazonium salt through diazotization. Second, this highly reactive diazonium salt undergoes an azo coupling reaction with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, naphthols, or other anilines). This coupling reaction forms an azo compound, characterized by the -N=N- linkage, which is the chromophore responsible for the color of the dye. The specific substituents on both the diazonium salt precursor and the coupling component determine the final color and properties of the dye. The isomer 4-Chloro-2,5-dimethoxyaniline (B1194742) is noted as an important intermediate for a variety of yellow and red azo dyes. google.com

Building Block for Heterocyclic Compounds

The compound is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical and biologically active molecules. evitachem.com For instance, substituted anilines like this compound can be used to construct quinazoline (B50416) scaffolds. uantwerpen.be The amino group and the adjacent ring carbons can react with various reagents to form a new fused ring. For example, reaction with a one-carbon synthon like formic acid or its derivatives can lead to the formation of a pyrimidine (B1678525) ring fused to the existing benzene ring, thereby creating the quinazoline system. The specific substitution pattern of the aniline provides a template for producing highly functionalized heterocyclic molecules.

Role in Fine Chemical Production

This compound is a significant building block in the production of fine chemicals, particularly as a precursor for complex heterocyclic structures that form the backbone of various specialty chemicals and pharmacologically active molecules. Its distinct substitution pattern, featuring a chlorine atom and two methoxy groups on the aniline ring, makes it a valuable intermediate for multi-step organic syntheses.

The primary role of this compound in this sector is in the synthesis of quinazoline derivatives. The quinazoline scaffold is of considerable interest in medicinal chemistry due to its presence in a wide array of bioactive compounds. The 4,5-dimethoxy substitution on the aniline precursor translates to a 6,7-dimethoxy substitution pattern on the resulting quinazoline ring system, a feature common to many potent and selective therapeutic agents.

A key synthetic pathway involves the use of this compound to create intermediates like 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). This intermediate is then further derivatized by reacting it with various other aniline derivatives to produce a library of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines. Current time information in Orlando, FL, US. These molecules have been designed and synthesized to explore their potential as anti-inflammatory agents. chemicalbull.comambeed.com The synthesis is typically achieved by refluxing the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate with the desired aniline derivative in a solvent such as isopropanol. Current time information in Orlando, FL, US.

Furthermore, the core structure derived from this compound is integral to the production of intermediates for established pharmaceuticals. For instance, the related compound 2-chloro-4-amino-6,7-dimethoxyquinazoline is a crucial intermediate in the synthesis of drugs like Doxazosin and Terazosin, which are used in the treatment of hypertension and benign prostatic hyperplasia. biosynth.com The synthesis of this key intermediate can be achieved through a multi-step process starting from precursors that establish the 6,7-dimethoxyquinazoline (B1622564) framework. biosynth.com The versatility of the this compound scaffold is highlighted by its incorporation into synthetic routes for a range of biologically active compounds, including potent kinase inhibitors for cancer therapy. keyorganics.netgoogle.com

The production of these fine chemicals relies on the reactivity of the amine and chloro-substituents, allowing for sequential reactions to build complex molecular architectures. The table below summarizes some of the important fine chemical classes derived from this precursor.

| Fine Chemical Class | Intermediate | Application / Research Area |

| 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | 2,4-Dichloro-6,7-dimethoxyquinazoline | Anti-inflammatory agents |

| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 3,4-Dimethoxy phenyl cyano carbamide | Hypertension & BPH drugs (e.g., Doxazosin) |

| Thiazolo[5,4-f]quinazolines | Polyfunctionalized benzothiazoles | Kinase inhibitors (e.g., DYRK1A inhibitors) |

Applications in Functional Material Synthesis

While this compound is a well-established intermediate in the synthesis of fine chemicals for the pharmaceutical industry, its application in the field of functional material synthesis is not as extensively documented in scientific literature. Functional materials, which include dyes, pigments, and polymers with specific electronic or optical properties, often utilize aniline derivatives as key monomers or precursors.

Several chemical suppliers categorize this compound as a building block for material science, suggesting its potential use in developing materials such as organic light-emitting diodes (OLEDs), polymers, or organic pigments. bldpharm.com However, specific examples of functional materials synthesized directly from this compound (CAS 32829-09-7) are scarce in published research.

It is noteworthy that isomers of this compound have confirmed applications in this domain. For example, 4-Chloro-2,5-dimethoxyaniline is known to be a crucial intermediate in the production of azo dyes and high-performance pigments. google.com These dyes are valued for their vibrant colors and stability, used in textiles, plastics, and coatings. The synthesis of these materials typically involves the diazotization of the aniline derivative followed by coupling with another aromatic compound.

Additionally, the non-chlorinated parent compound, 2,5-dimethoxyaniline, is used to synthesize poly(2,5-dimethoxyaniline) (PDMA). PDMA is a conductive polymer that exhibits electrochromic properties, meaning it can change color reversibly when a voltage is applied. scielo.brscielo.br This makes it a material of interest for applications like smart windows, nonemissive displays, and sensors. scielo.brresearchgate.net

Although the structural motifs present in this compound are found in known functional materials like dyes and conductive polymers, there is a lack of direct evidence detailing its polymerization or its use as a dye precursor. The influence of the specific 2-chloro-4,5-dimethoxy substitution pattern on the properties of resulting polymers or dyes has not been a significant focus of the available research. Therefore, while it holds potential as a monomer or material intermediate, its role in the synthesis of functional materials remains an area with limited exploration.

Advanced Spectroscopic Characterization of 2 Chloro 4,5 Dimethoxyaniline and Its Derivatives

Vibrational Spectroscopy Analysis

Due to a lack of available experimental or theoretical data for the specific compound 2-Chloro-4,5-dimethoxyaniline, the sections on Fourier Transform Infrared (FT-IR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, and the Detailed Assignment of Vibrational Modes have been omitted to ensure scientific accuracy and strict adherence to the provided scope.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), revealing the molecular skeleton and the spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

In a typical ¹H NMR spectrum of this compound, the protons of the two methoxy (B1213986) groups (-OCH₃) are expected to appear as sharp singlets. Due to their different positions on the aromatic ring relative to the chloro and amino groups, they may have slightly different chemical shifts. The protons attached to the aromatic ring will appear as distinct signals, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their neighboring protons. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Singlet | 3H | OCH₃ |

| Data not available | Singlet | 3H | OCH₃ |

| Data not available | Broad Singlet | 2H | NH₂ |

Note: Specific chemical shift values and multiplicities can vary slightly depending on the solvent and the spectrometer frequency. The table is a representative expectation based on the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its bonding environment.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 100 and 160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the electron-withdrawing chlorine atom is expected to be deshielded and appear at a lower field. Conversely, the carbons bonded to the electron-donating amino and methoxy groups will be shielded and appear at a higher field. The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum, typically around 55-60 ppm.

Analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom in the this compound molecule, providing conclusive evidence for its substitution pattern.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-NH₂ |

| Data not available | C-Cl |

| Data not available | C-OCH₃ |

| Data not available | C-OCH₃ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | OCH₃ |

| Data not available | OCH₃ |

Note: The assignments are based on general principles of ¹³C NMR spectroscopy and may require further 2D NMR experiments for definitive confirmation.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule.

HSQC (or HMQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For this compound, an HSQC spectrum would definitively link each proton signal to the carbon atom it is bonded to. For instance, the protons of the two methoxy groups would show correlations to their respective carbon signals, and the aromatic protons would correlate with their corresponding aromatic carbons.

Despite the utility of these techniques, specific HMQC or HMBC data for this compound has not been reported in the reviewed scientific literature. The hypothetical correlations are based on the established principles of these NMR experiments.

Solid-State Structural Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through techniques like single-crystal X-ray diffraction.

Crystallographic Data and Intermolecular Interactions

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the packing of molecules in a crystal lattice and influencing physical properties like melting point and solubility. In the case of this compound, the amine group (-NH₂) would be expected to act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen atom itself could act as hydrogen bond acceptors. However, without experimental crystallographic data, any discussion of the specific intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Dimethoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties by solving the Schrödinger equation. These methods are broadly applied to elucidate the electronic structure and reactivity of molecules like 2-Chloro-4,5-dimethoxyaniline.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. sci-hub.boxchemeo.com DFT is particularly effective for studying substituted aromatic systems, making it an ideal choice for analyzing this compound. These calculations can predict a range of properties, from molecular geometry to reactivity descriptors.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-N | 1.40 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angle | C-C-N | 121.0° |

| C-C-Cl | 119.5° | |

| Dihedral Angle | C-C-O-C (methoxy) | 5.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution and energies of these orbitals would be heavily influenced by the electron-donating amine and methoxy (B1213986) groups and the electron-withdrawing chlorine atom. DFT calculations provide precise values for these energies and visualize the spatial distribution of the orbitals.

Table 2: Illustrative FMO Properties of this compound (Illustrative Data) This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack.

Green regions represent neutral or nonpolar areas.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, highlighting these as centers for electrophilic interaction. Positive potential (blue) would be expected around the amine hydrogens.

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry and physical properties of compounds. While this compound is a single molecule, analyzing its potential for noncovalent interactions is key to understanding its behavior in condensed phases (solid or liquid). Computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can be used to study intramolecular hydrogen bonding (e.g., between the amine hydrogen and an adjacent methoxy oxygen) and predict how molecules will interact with each other or with other molecules, such as solvents or biological receptors.

Spectroscopic Property Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods can accurately compute vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, theoretical calculations could predict:

Vibrational Spectra (IR/Raman): The characteristic stretching and bending frequencies for key functional groups, such as the N-H stretches of the amine group, C-O stretches of the methoxy groups, and the C-Cl stretch. Comparing the calculated spectrum with an experimental one helps in the complete vibrational assignment of the molecule.

NMR Spectra: The ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values to confirm the structural assignment of each atom in the molecule.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths (λmax), which correspond to electron transitions between molecular orbitals, providing insight into the compound's color and photophysical properties.

Theoretical Vibrational Spectra Calculation and Scaling

Theoretical vibrational analysis is a fundamental tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such analyses on aniline (B41778) derivatives. niscpr.res.inglobalresearchonline.net

The process begins with the optimization of the molecule's ground-state geometry. Following this, harmonic vibrational frequencies are calculated. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. To bridge this gap, the calculated frequencies are uniformly scaled. A scaling factor, typically around 0.96 for DFT/B3LYP calculations, is applied to improve the agreement with experimental data. globalresearchonline.net The comparison between scaled theoretical frequencies and experimental FT-IR and FT-Raman data allows for a precise assignment of vibrational modes, such as the N-H stretching of the amine group, C-Cl stretching, and the various vibrations of the substituted benzene (B151609) ring. niscpr.res.inresearchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes of this compound This table presents hypothetical data typical for a DFT B3LYP/6-311++G(d,p) calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3675 | 3528 | ~3500-3400 | νas(NH₂) |

| N-H Symmetric Stretch | 3570 | 3427 | ~3400-3300 | νs(NH₂) |

| C-H Aromatic Stretch | 3215 | 3086 | ~3100-3000 | ν(C-H) |

| C-O-C Asymmetric Stretch | 1280 | 1229 | ~1250-1200 | νas(C-O-C) |

Computational NMR Chemical Shift Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with high accuracy, serving as a valuable aid in spectral assignment and conformational analysis. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts.

For this compound, the molecule's optimized geometry is first obtained. Then, GIAO-DFT calculations are performed. The computed shielding values are referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the final chemical shifts (δ). These predicted shifts can help confirm the positions of the chloro and dimethoxy substituents on the aniline ring by comparing them with experimental spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on GIAO-DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (on C3) | ~6.8 | C1 (C-NH₂) | ~140 |

| H (on C6) | ~6.7 | C2 (C-Cl) | ~118 |

| H (amine) | ~4.0 | C3 | ~115 |

| H (methoxy) | ~3.8 | C4 (C-OCH₃) | ~148 |

| H (methoxy) | ~3.85 | C5 (C-OCH₃) | ~145 |

| C6 | ~105 | ||

| C (methoxy) | ~56.0 |

Global and Local Reactivity Descriptors

Computational chemistry allows for the calculation of various electronic descriptors that quantify the global and local reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity and Chemical Hardness Indices

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = χ² / (2η).

These indices are crucial for predicting the molecule's reactivity in various chemical reactions. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile. niscpr.res.in

Table 3: Calculated Global Reactivity Descriptors for this compound This table presents hypothetical data typical for a DFT calculation.

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -5.2 eV |

| LUMO Energy | E_LUMO | - | -0.8 eV |

| Ionization Potential | I | -E_HOMO | 5.2 eV |

| Electron Affinity | A | -E_LUMO | 0.8 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.2 eV |

| Electronegativity | χ | (I + A) / 2 | 3.0 eV |

Quantitative Basicity and Acidity Predictions

Computational methods can be used to predict the acidity (pKa) and basicity (pKb) of molecules. For this compound, the primary site of basicity is the lone pair of electrons on the nitrogen atom of the amine group. The acidity is associated with the potential loss of a proton from this same amine group.

The pKa can be calculated by determining the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often modeled using a continuum solvation model like the Polarizable Continuum Model (PCM). The electron-donating methoxy groups (-OCH₃) are expected to increase the electron density on the nitrogen, enhancing its basicity compared to unsubstituted aniline. Conversely, the electron-withdrawing chloro (-Cl) group is expected to decrease the basicity. The net effect of these substituents determines the final pKa value.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While most relevant for larger systems, MD simulations can be employed to understand the behavior of this compound in a complex environment, such as in solution or interacting with a biological macromolecule like a protein or enzyme. nih.gov

If this compound were being investigated as a potential ligand for a protein target, MD simulations could be used to:

Assess the stability of the ligand-protein complex over time. nih.gov

Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

Explore conformational changes in both the ligand and the protein upon binding.

The simulation would involve placing the docked ligand-protein complex in a simulated box of solvent molecules and calculating the forces between atoms and their subsequent motions over a period of nanoseconds. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to correlate the chemical structure of compounds with their biological activity or other properties. uky.edu

In a QSAR study involving this compound, this molecule would be part of a larger dataset of structurally related aniline derivatives. For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. These descriptors can be constitutional, topological, or quantum-chemical in nature. A mathematical model is then developed to link these descriptors to an observed activity (e.g., toxicity, enzyme inhibition). uky.edu

Table 4: Potential QSAR Descriptors for this compound This table lists descriptors that would be calculated in a typical QSAR study.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. |

| Steric | Molecular Volume | Represents the size of the molecule. |

| Lipophilicity | logP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

By building a robust QSAR model, the activity of new, unsynthesized aniline derivatives could be predicted, thereby streamlining the process of identifying compounds with desired properties.

In Silico Prediction of Biological Activity and ADMET Profiles

While specific, comprehensive in silico screening studies detailing the biological activity of this compound are not extensively documented in publicly available research, its potential can be inferred from its structural features and physicochemical properties. Computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is crucial for evaluating its viability as a drug candidate.

The ADMET profile for this compound can be theoretically assessed based on its molecular characteristics. The presence of an aniline moiety, methoxy groups, and a chlorine atom influences its electronic distribution, lipophilicity, and potential for metabolic reactions. For instance, the lipophilic nature suggested by its LogP value indicates a likelihood of good absorption and membrane permeability. The aniline group may be susceptible to metabolic processes such as N-acetylation or oxidation, while the methoxy groups could undergo O-demethylation. A summary of the predicted ADMET characteristics is presented in Table 1.

Table 1: Predicted ADMET Profile of this compound

| Property | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | High | Good membrane permeability is expected due to moderate lipophilicity and low molecular weight. |

| Distribution | Moderate | Likely to distribute into tissues, but may not readily cross the blood-brain barrier. |

| Metabolism | Moderate to High | The aniline and methoxy groups are common sites for Phase I and Phase II metabolic reactions. |

| Excretion | Likely Renal | Metabolites are expected to be more polar, facilitating excretion through the kidneys. |

| Toxicity | Potential for Concern | Aromatic amines can sometimes be associated with toxicity; specific predictions would require dedicated toxicogenomic or QSAR modeling. |

Drug-Likeness and Pharmacokinetic Property Assessment

A key aspect of computational analysis is the assessment of a compound's "drug-likeness," often evaluated using established guidelines such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule helps predict if a compound possesses physicochemical properties that would make it a likely orally active drug in humans. wikipedia.org The rule outlines four criteria, and a compound is considered to have good drug-likeness if it violates no more than one of these rules. drugbank.com

The relevant physicochemical properties of this compound are sourced from its chemical structure and publicly available data. chemicalbook.com

Molecular Weight (MW): 187.62 g/mol chemicalbook.com

LogP (Octanol-Water Partition Coefficient): 1.93 chemicalbook.com

Hydrogen Bond Donors (HBD): 1 (from the primary amine group)

Hydrogen Bond Acceptors (HBA): 3 (two oxygen atoms in the methoxy groups and one nitrogen atom in the amine group)

This assessment is summarized in Table 2.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Lipinski's Rule Parameter | Value for this compound | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 187.62 g/mol chemicalbook.com | < 500 Da | Yes |

| LogP | 1.93 chemicalbook.com | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. This suggests that the compound has a high likelihood of good oral bioavailability and favorable pharmacokinetic properties. Its low molecular weight and moderate lipophilicity are indicative of efficient absorption through passive diffusion across biological membranes. The number of hydrogen bond donors and acceptors is well within the preferred range, further supporting its potential for good permeability. These characteristics make it an interesting scaffold for further investigation in medicinal chemistry.

Research Applications and Emerging Areas for 2 Chloro 4,5 Dimethoxyaniline

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, 2-Chloro-4,5-dimethoxyaniline is a key precursor for the synthesis of quinazoline-based scaffolds. The 4,5-dimethoxy substitution on the aniline (B41778) ring is instrumental in forming the 6,7-dimethoxy pattern on the resulting quinazoline (B50416) heterocycle, a feature common to many biologically active compounds.

This compound is an important starting material for the synthesis of APIs, particularly those containing a 6,7-dimethoxyquinazoline (B1622564) core. This structural motif is found in several tyrosine kinase inhibitors used in oncology. The synthesis pathway typically involves the reaction of an appropriately substituted anthranilate, derived from a 4,5-dimethoxyaniline, with cyanamide to form the initial quinazolinone ring system. hilarispublisher.com Subsequent chemical modifications can then be used to build complex APIs. The presence of the chloro-substituent at the 2-position of the aniline provides a reactive site for further chemical elaboration, allowing for the creation of diverse libraries of potential drug candidates.

Research into novel therapeutic agents has identified derivatives of 6,7-dimethoxy quinazoline as possessing significant anti-inflammatory properties. derpharmachemica.com A synthetic route to produce 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives involves starting with a 6,7-dimethoxy quinazolin-2,4-dione, a precursor logically derived from a 4,5-dimethoxyaniline derivative. derpharmachemica.com This dione is then chlorinated and reacted with various anilines to produce the final anti-inflammatory compounds. derpharmachemica.com

A study exploring these novel quinazoline derivatives demonstrated their potential as anti-inflammatory agents by measuring their ability to inhibit protein denaturation. Several synthesized compounds showed good anti-inflammatory activity, with one derivative exhibiting a half-maximal inhibitory concentration (IC50) value of 1.772 µg/ml, highlighting the therapeutic potential of this chemical class. derpharmachemica.comresearchgate.net

| Compound | Substituent Group | Concentration (µg/ml) | % Inhibition | IC50 (µg/ml) |

|---|---|---|---|---|

| 1 | 4-methyl | 10 | 49.65 | 10.07 |

| 2 | 4-methoxy | 10 | 47.55 | 10.51 |

| 3 | 4-chloro | 5 | 52.44 | 4.76 |

| 4 | 3-chloro, 4-fluoro | 5 | 63.63 | 1.772 |

| Standard | Diclofenac Sodium | 5 | 70.62 | 1.15 |

Data sourced from Der Pharma Chemica, 2023. derpharmachemica.comresearchgate.net

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). hilarispublisher.comnih.gov The synthesis of these potent antiproliferative compounds relies on precursors like this compound to construct the core heterocyclic system.

Numerous studies have focused on synthesizing series of 4-anilino-6,7-dimethoxy quinazoline derivatives and evaluating their cytotoxicity against various cancer cell lines. nih.gov These compounds have demonstrated the ability to inhibit tumor cell proliferation, with some showing potent activity comparable to standard chemotherapy drugs. nih.gov The versatility of the aniline precursor allows for modifications that can enhance target specificity and potency. hilarispublisher.com

| Compound Type | Target Kinase(s) | Reported Activity | Cancer Cell Lines Tested |

|---|---|---|---|

| Halogenated 4-anilinoquinazolines | EGFR | Significant EGFR inhibition and cancer cell growth inhibition (IC50 ~4.9-6.7 µM). hilarispublisher.com | PC3 (Prostate), HT29 (Colon), MCF7 (Breast) hilarispublisher.com |

| 4-anilinoquinazolines with carbamic acid ester | EGFR, VEGFR-2 | Dual inhibition of EGFR and VEGFR-2. hilarispublisher.com | PC3, HT29, MCF7 hilarispublisher.com |

| Novel 4-anilinoquinazoline derivatives (e.g., RB1) | EGFR, VEGFR-2 | Potent cytotoxicity and anti-angiogenic effects. nih.gov | HCT116 (Colon), K562 (Leukemia), SKBR3 (Breast) nih.gov |

Agrochemical Industry

While substituted anilines are broadly used as intermediates in the agrochemical industry, specific applications for this compound in the production of herbicides, pesticides, or other crop protection agents are not extensively detailed in the available scientific literature. Its structural isomer, 4-Chloro-2,5-dimethoxyaniline (B1194742), is noted for its use in this sector, but direct evidence for the subject compound's role is limited. chemicalbull.com

There is currently a lack of specific, publicly available research detailing the use of this compound as a direct intermediate in the synthesis of commercial herbicides or pesticides.

No specific contributions of this compound to the development of particular crop protection agents have been identified in the reviewed scientific and technical literature.

Advanced Materials and Dyes

The application of this compound as a precursor is prominent in the field of advanced materials and dyes, where it contributes to the creation of colorants with superior properties and serves as a foundational element for specialty chemicals and polymers.

Formulation of High-Performance Dyes and Pigments

This compound is a key intermediate in the production of high-performance azo dyes and pigments. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest group of synthetic colorants used in various industries. The properties of these dyes, such as their color, fastness, and stability, are largely determined by the chemical structures of the aromatic amines and coupling components used in their synthesis.

A significant application of this compound is in the synthesis of its derivative, 2,5-dimethoxy-4-chloroacetoacetanilide. This derivative acts as a crucial coupling component in the production of high-grade azo pigments. For instance, it is used in the synthesis of C.I. Pigment Yellow 83 and C.I. Pigment Yellow 176, which are known for their excellent lightfastness, heat resistance, and solvent and migration resistance. google.com The synthesis of these high-quality pigments involves the reaction of 2,5-dimethoxy-4-chloroaniline with an alcohol or acetic acid solvent, followed by the dropwise addition of diketene. scite.ai The resulting acetoacetanilide is then coupled with a diazonium salt to form the final pigment.

Below is a table summarizing the role of this compound as a precursor in the formulation of high-performance pigments.

| Pigment | Precursor from this compound | Key Performance Characteristics |

| C.I. Pigment Yellow 83 | 2,5-dimethoxy-4-chloroacetoacetanilide | Excellent lightfastness, heat resistance, solvent resistance, and migration resistance. google.com |

| C.I. Pigment Yellow 176 | 2,5-dimethoxy-4-chloroacetoacetanilide | High-grade pigment with desirable fastness properties. scite.ai |

Precursors for Specialty Chemicals and Functional Polymers

Beyond its role in dye and pigment synthesis, this compound serves as a precursor for a variety of specialty chemicals and functional polymers. The reactivity of its amine group and the potential for substitution on the aromatic ring make it a versatile starting material for more complex molecular architectures.

One notable area of research is the synthesis of functional polymers, particularly conducting polymers. Poly(2,5-dimethoxyaniline) (PDMA) and its copolymers with aniline have been synthesized through chemical oxidative polymerization. ias.ac.in These polymers exhibit several advantageous properties compared to unsubstituted polyaniline. The presence of two methoxy (B1213986) groups on the aniline monomer unit enhances the solubility of the resulting polymer in common organic solvents. ias.ac.in This improved processability is a significant advantage for the fabrication of polymer films and devices.

Furthermore, these substituted polyanilines demonstrate interesting electrochromic properties. Electrochromism is the phenomenon where a material changes color in response to an electrical potential. PDMA films have been shown to exhibit reversible color changes, typically from yellow in the fully reduced state to blue or green in the fully oxidized state. semanticscholar.orgias.ac.inresearchgate.net This property makes them promising candidates for applications in electrochromic devices, such as smart windows, displays, and sensors. semanticscholar.orgias.ac.inresearchgate.net The response time for this color change can be quite rapid, in some cases less than two seconds, depending on the electrolyte used and the applied potential. semanticscholar.orgresearchgate.net

The electrical conductivity of these polymers is another area of interest. While the homopolymer of 2,5-dimethoxyaniline may exhibit lower conductivity compared to unsubstituted polyaniline, its copolymers with aniline show conductivity that can be tuned by varying the monomer feed ratio. ias.ac.in

The following table summarizes the properties of functional polymers derived from 2,5-dimethoxyaniline (a derivative of the subject compound without the chloro group, for which more research is available and is indicative of the potential of the chlorinated analogue).

| Polymer | Synthesis Method | Key Properties | Potential Applications |

| Poly(2,5-dimethoxyaniline) (PDMA) | Chemical or Electrochemical Polymerization | Enhanced solubility in organic solvents, Reversible electrochromic behavior (yellow to blue/green). ias.ac.insemanticscholar.orgresearchgate.net | Electrochromic devices (smart windows, displays). semanticscholar.orgias.ac.inresearchgate.net |

| Poly(aniline-co-2,5-dimethoxyaniline) | Chemical Oxidative Polymerization | Improved solubility, Tunable electrical conductivity. ias.ac.in | Conducting polymer applications. ias.ac.in |

Additionally, the chemical structure of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. While direct examples starting from this specific compound are limited in readily available literature, the synthesis of carbazoles, indoles, dibenzazepines, and acridines from a structurally related compound, 2-chloro-N-(2-vinyl)aniline, highlights the potential for this compound to be used in the construction of complex, nitrogen-containing ring systems. nih.gov

Mechanistic Toxicological Assessments and Environmental Fate of Substituted Anilines

Environmental Degradation Pathways

The environmental persistence and transformation of substituted anilines, such as 2-Chloro-4,5-dimethoxyaniline, are dictated by a combination of biological and physical processes. These pathways determine the compound's concentration, mobility, and ultimate fate in various environmental compartments.

Aerobic Biodegradation Mechanisms (e.g., enzymatic ring cleavage)

The aerobic biodegradation of chloroanilines is a critical process for their removal from the environment. While specific studies on this compound are not extensively detailed in the available literature, the degradation pathways for structurally similar compounds, like other chlorinated and substituted anilines, have been investigated. Microorganisms, particularly bacteria, play a pivotal role in initiating the breakdown of these compounds.

The degradation process for substituted anilines often begins with an enzymatic attack on the aromatic ring. For instance, strains of Acinetobacter soli have been shown to degrade 3,4-dichloroaniline. mdpi.com The initial steps typically involve hydroxylation of the benzene (B151609) ring, catalyzed by dioxygenase enzymes, which incorporate molecular oxygen. mdpi.com This hydroxylation destabilizes the aromatic ring, making it susceptible to cleavage. Following hydroxylation, the resultant catechols or chlorocatechols can undergo ring cleavage, a key step in the mineralization of the compound. mdpi.com For example, studies on 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. have identified metabolites such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol, indicating a pathway involving hydroxylation and subsequent degradation. plos.org The complete mineralization of such compounds results in the formation of carbon dioxide, water, ammonium, and chloride ions.

Photo-degradation Studies

Photo-degradation is a significant abiotic pathway for the transformation of anilines in the aquatic environment. This process involves the absorption of light energy, which can lead to the breakdown of the chemical structure. Studies on related compounds, such as 2,4,5-trichloroaniline, have demonstrated that degradation occurs under sunlight. nih.govnih.gov In one study, 28% of the trichloroaniline was degraded after a 24-hour period of simulated sunlight, with photochemical processes accounting for the vast majority of this transformation. nih.govnih.gov

The mechanism of photo-degradation often involves indirect photolysis, where naturally occurring photosensitizers in the water (like dissolved organic matter) absorb light and produce highly reactive transient species, such as hydroxyl radicals (•OH). nsf.gov These radicals can then attack the aniline (B41778) molecule. The degradation of aniline and chloroanilines in the presence of photocatalysts like TiO2 has been shown to proceed through the generation of such reactive oxygen species, leading to the complete breakdown of the parent compounds. mdpi.com While direct photolysis (where the compound itself absorbs light) can occur, indirect processes are often more significant in natural waters for compounds that absorb light at wavelengths greater than 290 nm. plos.org

Environmental Persistence and Mobility Assessments

The persistence and mobility of a chemical in the environment determine its potential for transport and contamination of soil and groundwater. Persistence is related to the compound's resistance to degradation, while mobility is governed by its partitioning behavior between soil/sediment and water.

The mobility of anilines is strongly influenced by their adsorption to soil and sediment particles. A study on 4-chloro-2,5-dimethoxyaniline (B1194742), an isomer of the subject compound, investigated its adsorption from aqueous solutions using activated pine-sawdust pyrolytic char. deswater.comresearchgate.netscribd.com The study found that adsorption was significant and influenced by factors such as pH. deswater.comresearchgate.net The log Pow (octanol-water partition coefficient) for 4-chloro-2,5-dimethoxyaniline is 1.8, suggesting a moderate tendency to partition into organic phases, which would likely lead to moderate mobility in soil. fishersci.com Chemicals with higher adsorption coefficients tend to be less mobile and are less likely to leach into groundwater. mdpi.com The persistence of chloroanilines can be considerable in environments where microbial and photochemical degradation rates are low.

Table 1: Summary of Environmental Fate Data for Related Substituted Anilines

| Compound | Degradation Pathway | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | Aerobic Biodegradation | Degraded by Acinetobacter soli via hydroxylation and ring cleavage. | mdpi.com |

| 2,4,5-Trichloroaniline | Photo-degradation & Microbial | 28% degraded in 24h under sunlight; 81% of mineralization was photochemical. | nih.govnih.gov |

| Aniline, 2-chloroaniline | Photocatalysis (TiO2) | Complete degradation achieved through photocatalytic oxidation. | mdpi.com |

| 4-chloro-2,5-dimethoxyaniline | Adsorption/Mobility | Adsorbs to activated pyrolytic char; log Pow of 1.8 suggests moderate mobility. | deswater.comfishersci.com |

Molecular Basis of Biological Activity

The biological activity of substituted anilines, including their potential to cause genetic damage and cancer, is intrinsically linked to their chemical structure. The type, number, and position of substituent groups on the aniline ring are critical determinants of their toxicological properties.

In Vitro and In Silico Genotoxicity Evaluations

Genotoxicity assessments are used to identify chemicals that can damage DNA and chromosomes. For aromatic amines, including substituted anilines, metabolic activation is often a prerequisite for genotoxic activity. oup.com

In Vitro Assays: The most common in vitro test for mutagenicity is the bacterial reverse mutation assay, or Ames test. aniara.com This test uses strains of Salmonella typhimurium to detect gene mutations. nih.gov Many substituted anilines have shown positive results in the Ames test, often requiring the presence of a metabolic activation system (like liver S9 fraction) to convert the parent compound into a reactive electrophile. nih.govnih.gov For example, 2,4,5-trimethylaniline (B89559) and 2-methyl-4-chloroaniline have been reported as strong mutagens in this assay. nih.gov While specific Ames test data for this compound is not available in the cited literature, the general genotoxicity of the aniline class suggests a potential for such activity. nih.gov

In Silico Models: Computational, or in silico, approaches are increasingly used to predict the genotoxicity of chemicals based on their structure. nih.govnih.govresearchgate.net These models use machine learning algorithms and structural alerts (specific molecular fragments associated with toxicity) to classify compounds. nih.govnih.govresearchgate.net For aromatic amines, structural alerts related to the amino group and the potential for metabolic N-oxidation are key predictors of genotoxicity. oup.com Such models can provide initial screening for potential hazards in the absence of experimental data. nih.gov

Structure-Activity Relationships (SAR) in Carcinogenicity Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding and predicting the carcinogenicity of chemicals. oup.com For aromatic amines, the carcinogenic potential is heavily dependent on their metabolic activation to reactive intermediates that can bind to DNA. oup.comnih.gov

The general mechanism involves N-oxidation of the amino group to form N-hydroxyarylamines, which are key carcinogenic metabolites. oup.com The electronic properties of the aromatic ring, influenced by substituents, play a significant role in this process. Electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro) at different positions can modulate the molecule's reactivity and its susceptibility to metabolic activation.

QSAR models for aromatic amines have identified several key descriptors correlated with carcinogenic potency:

Electronic Properties: Parameters like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are important, as they relate to the molecule's ability to undergo oxidation. oup.com

Hydrophobicity: The octanol-water partition coefficient (log Kow) is often included, as it influences the compound's absorption, distribution, and access to metabolic enzymes.

Steric Factors: The size and position of substituents can affect how the molecule interacts with enzymes. For instance, substitution at both ortho positions (relative to the amino group) has been investigated for its potential to sterically hinder the N-oxidation required for activation, though studies show this does not always prevent genotoxicity. nih.gov

The presence of both chloro and dimethoxy groups on the aniline ring of this compound suggests a complex interplay of electronic and steric effects that would influence its carcinogenic potential, though specific carcinogenicity data for this compound were not identified in the search results.

Table 2: Genotoxicity Findings for Various Substituted Anilines

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 2,4,5-Trimethylaniline | Ames Test (S. typhimurium) | Strong Mutagen | nih.gov |

| 2-Methyl-4-chloroaniline | Ames Test (S. typhimurium) | Strong Mutagen | nih.gov |

| 2,4-Dimethylaniline | Ames Test (S. typhimurium) | Weak Mutagen | nih.gov |

| Aniline | Various Genotoxicity Assays | Generally negative for gene mutations; some evidence of clastogenic activity at high, toxic doses. | nih.gov |

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Ames Test, Drosophila, Fibroblasts | Moderately genotoxic in all three systems. | nih.gov |

Enzyme Interaction and Metabolic Pathway Perturbation

The biotransformation of substituted anilines, such as this compound, is a critical determinant of their toxicological profile. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, the metabolism of analogous anilines suggests a series of enzymatic reactions primarily occurring in the liver. The initial steps of biotransformation, known as Phase I reactions, are largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These reactions typically introduce or expose functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, rendering the molecule more water-soluble.

For chloroanilines, N-acetylation and ring hydroxylation are common metabolic routes. N-acetylation is a Phase II conjugation reaction that generally leads to detoxification. Conversely, hydroxylation of the aromatic ring can sometimes result in the formation of more toxic reactive metabolites. For instance, the hydroxylation of chloroanilines can produce aminophenols, which have been shown to exhibit greater toxicity than the parent compound in some cases.

Risk Assessment and Regulatory Implications

A comprehensive risk assessment of this compound necessitates an evaluation of its entire life cycle, from industrial synthesis to its environmental fate and potential for human and ecological exposure.

Assessment of Byproduct Formation in Industrial Processes

The industrial synthesis of this compound typically involves the reduction of a nitroaromatic precursor, 4-chloro-2,5-dimethoxynitrobenzene (B1583379). This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like iron powder. While these processes can achieve high yields and purity under optimized conditions, the formation of byproducts is an inherent possibility.

Potential impurities and byproducts could include:

Unreacted Starting Material: Incomplete reduction would result in the presence of residual 4-chloro-2,5-dimethoxynitrobenzene in the final product.

Intermediates of Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamino derivatives. The presence of these intermediates in the final product would be a concern due to their potential reactivity and toxicity.

Products of Side Reactions: Depending on the reaction conditions, other functional groups on the molecule could potentially react. For example, dechlorination (removal of the chlorine atom) could lead to the formation of 2,5-dimethoxyaniline.

Modern industrial processes for the synthesis of this compound are designed to minimize the formation of these byproducts, with patents often claiming product purities exceeding 99%. However, a thorough risk assessment must consider the potential for these impurities to be present, even at low levels, and evaluate their individual toxicological profiles.

Below is an interactive data table summarizing potential byproducts in the synthesis of this compound.

| Byproduct Category | Potential Compounds | Reason for Formation |

| Unreacted Precursors | 4-chloro-2,5-dimethoxynitrobenzene | Incomplete chemical reaction |

| Reaction Intermediates | Nitroso and hydroxylamino derivatives | Incomplete reduction of the nitro group |

| Side Reaction Products | 2,5-dimethoxyaniline | Dechlorination during the reduction process |

Comparison with Structurally Related Environmental Contaminants

To contextualize the potential environmental risk of this compound, it is useful to compare its toxicological properties with those of structurally related compounds that are known environmental contaminants. Chloroanilines, as a class, are recognized for their toxicity to aquatic organisms and their potential for persistence in the environment.

Studies on various chloroaniline isomers have demonstrated a range of toxic effects, including hematotoxicity (damage to blood cells). The position of the chlorine atom on the aniline ring can significantly influence the compound's toxicity.

Further research is crucial to delineate the specific environmental risks posed by this compound and to establish a comparative toxicological framework with other halogenated and methoxylated anilines.

Below is an interactive data table comparing the structural features of this compound with related compounds.

| Compound Name | Chemical Formula | Key Structural Features |

| This compound | C₈H₁₀ClNO₂ | Aniline with one chlorine and two methoxy (B1213986) groups |

| 4-Chloroaniline | C₆H₆ClN | Aniline with one chlorine group |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | Aniline with two methoxy groups |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4,5-dimethoxyaniline, and how do reaction conditions influence yield?

- The compound is synthesized via a three-step process:

N-acetylation of 2,5-dimethoxyaniline to protect the amine group.

Ring chlorination using a chlorinating agent (e.g., Cl2 or N-chlorosuccinimide) under controlled temperature (40–60°C).

Deprotection via acidic hydrolysis to regenerate the free amine group .

- Key factors affecting yield include:

- Chlorination regioselectivity : Ensuring substitution occurs at the 4-position requires precise stoichiometry and solvent polarity (e.g., dichloromethane or DMF).

- Temperature control : Excessive heat during chlorination can lead to side products like di- or tri-chlorinated derivatives.

Q. How is this compound structurally characterized, and what analytical techniques are critical for purity assessment?

- Structural confirmation :

- <sup>1</sup>H/<sup>13</sup>C NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Mass spectrometry (MS) : Molecular ion peak at m/z 187.6235 (C8H10ClNO2+) confirms molecular weight .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) resolves residual starting materials or chlorination byproducts.

- Melting point : Pure compound melts at 80–82°C; deviations indicate impurities .

Q. What are the primary derivatives of this compound, and how are they utilized in downstream applications?

- Common derivatives include:

- Acetoacet-4-chloro-2,5-dimethoxyanilide : Used as a coupling agent in azo dye synthesis (e.g., Pigment Red 184) .

- 4-Chloro-2,5-dimethoxy-3'-hydroxy-2'-naphthanilide : Intermediate in photochromic materials or fluorescent probes .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Chlorination favors the 4-position due to:

- Electron-donating methoxy groups at positions 4 and 5, which activate the aromatic ring via resonance.

- Steric hindrance : The 2-position is less accessible due to proximity to the amine group.

- Computational studies (e.g., DFT) can model charge distribution to predict substitution patterns .

Q. How does the instability of halogenated anilines impact purification strategies for this compound?

- Thermal instability : Decomposition risks arise during distillation (e.g., exothermic side reactions observed in brominated analogs) .

- Mitigation strategies:

- Low-temperature vacuum distillation (<100°C) minimizes thermal stress.

- Chromatographic purification (e.g., flash column chromatography) avoids high-temperature steps .

Q. Can this compound serve as a ligand or intermediate in medicinal chemistry?

- Enzyme inhibition : The chloro and methoxy groups enhance binding to hydrophobic enzyme pockets. For example, derivatives have been explored as tyrosine kinase inhibitors .

- Schiff base formation : Reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form imine ligands for metal coordination complexes, relevant in catalysis .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Discrepancies in yield (40–75%) may stem from:

- Incomplete acetylation : Unprotected amines lead to over-chlorination.

- Solvent polarity effects : Polar aprotic solvents (DMF) improve chlorination efficiency but may stabilize side products.

- Resolution :

- Optimize acetylation using acetic anhydride in excess.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Methodological Guidance

-

Experimental Design :

-

Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.